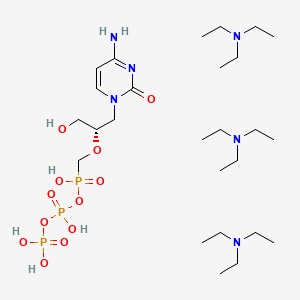

Cidofovir diphosphate tri(triethylamine)

Description

BenchChem offers high-quality Cidofovir diphosphate tri(triethylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cidofovir diphosphate tri(triethylamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H61N6O12P3 |

|---|---|

Molecular Weight |

742.7 g/mol |

IUPAC Name |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;tris(N,N-diethylethanamine) |

InChI |

InChI=1S/C8H16N3O12P3.3C6H15N/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18;3*1-4-7(5-2)6-3/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18);3*4-6H2,1-3H3/t6-;;;/m0.../s1 |

InChI Key |

ACOWIDCBFHAIRH-GSUNZCPGSA-N |

Isomeric SMILES |

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cidofovir Diphosphate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of cidofovir (B1669016) diphosphate (B83284), the active metabolite of the broad-spectrum antiviral agent cidofovir. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Executive Summary

Cidofovir is a potent antiviral drug effective against a wide range of DNA viruses. Its activity relies on the cellular conversion to its active form, cidofovir diphosphate. This active metabolite mimics the natural nucleotide deoxycytidine triphosphate (dCTP) and acts as a competitive inhibitor of viral DNA polymerases.[1][2][3] Its incorporation into the growing viral DNA chain leads to a cascade of events that ultimately disrupts viral replication. This guide will dissect the molecular interactions, enzymatic inhibition, and downstream consequences of cidofovir diphosphate's action on viral DNA synthesis.

Cellular Uptake and Activation

Cidofovir, an acyclic nucleoside phosphonate (B1237965), is administered as a monophosphate. It enters host cells where it undergoes a two-step phosphorylation process catalyzed by cellular enzymes to form the active cidofovir diphosphate.[4][5]

-

First Phosphorylation: Cidofovir is first phosphorylated to cidofovir monophosphate. This reaction is catalyzed by pyrimidine (B1678525) nucleoside monophosphate kinase.[5]

-

Second Phosphorylation: The monophosphate form is then further phosphorylated to cidofovir diphosphate by enzymes such as pyruvate (B1213749) kinase, creatine (B1669601) kinase, and nucleoside diphosphate kinase.[5]

This intracellular activation is a crucial step, as cidofovir diphosphate is the pharmacologically active molecule that interacts with viral machinery. The long intracellular half-life of its metabolites contributes to the drug's sustained antiviral effect.[6]

Molecular Mechanism of Action

The antiviral activity of cidofovir diphosphate is multifaceted, primarily targeting the viral DNA polymerase, a key enzyme in viral replication.

Competitive Inhibition of Viral DNA Polymerase

Cidofovir diphosphate acts as a competitive inhibitor of the natural substrate, dCTP, for binding to the viral DNA polymerase.[1][7] Due to its structural similarity to dCTP, it effectively competes for the active site of the enzyme. The binding affinity of cidofovir diphosphate for viral DNA polymerases is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity.[3]

Incorporation into Viral DNA

Once bound to the viral DNA polymerase, cidofovir monophosphate is incorporated into the growing viral DNA chain opposite a guanine (B1146940) base in the template strand.[8] This incorporation is a critical step in its mechanism of action.

Nonobligate Chain Termination and Disruption of Elongation

Unlike obligate chain terminators, the incorporation of a single cidofovir molecule does not immediately halt DNA synthesis, a phenomenon described as nonobligate chain termination.[9] However, the presence of the phosphonate group and the acyclic side chain distorts the DNA structure. This distortion leads to several consequences:

-

Slowed Elongation: The rate of subsequent nucleotide addition is significantly reduced after the incorporation of a cidofovir molecule.[7]

-

Complete Termination with Consecutive Incorporation: The incorporation of two consecutive cidofovir molecules effectively terminates DNA chain elongation.[10]

Inhibition of Proofreading Exonuclease Activity

Some viral DNA polymerases possess a 3'-5' exonuclease activity, which acts as a proofreading mechanism to remove misincorporated nucleotides. Cidofovir diphosphate has been shown to inhibit this proofreading activity.[8] Furthermore, once incorporated, cidofovir is resistant to excision by the exonuclease, ensuring its persistence in the viral genome and the continued disruption of replication.[8]

Quantitative Analysis of Polymerase Inhibition

The selective toxicity of cidofovir is underscored by the differential inhibition of viral versus human DNA polymerases by its active diphosphate metabolite. The following table summarizes the inhibition constants (Ki) for cidofovir diphosphate against various DNA polymerases.

| Enzyme | Virus/Organism | Ki (μM) | Citation(s) |

| DNA Polymerase | Human Cytomegalovirus (HCMV) | 0.86 - 6.6 | [1] |

| DNA Polymerase | Herpes Simplex Virus 1 (HSV-1) | 0.86 | [1] |

| DNA Polymerase | Herpes Simplex Virus 2 (HSV-2) | 1.4 | [1] |

| DNA Polymerase α | Human | 51 | [1] |

| DNA Polymerase β | Human | 520 | [1] |

| DNA Polymerase γ | Human | 299 | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of cidofovir diphosphate.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity of cidofovir diphosphate on viral DNA polymerase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a defined primer-template DNA, the four deoxyribonucleotide triphosphates (dATP, dGTP, dTTP, and radiolabeled or fluorescently-labeled dCTP), purified viral DNA polymerase, and reaction buffer (containing MgCl2, Tris-HCl, and other cofactors).

-

Inhibitor Addition: Add varying concentrations of cidofovir diphosphate to the reaction mixtures. A control reaction without the inhibitor should be included.

-

Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C).

-

Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

-

Analysis: Separate the DNA products by polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize and quantify the amount of incorporated radiolabel or fluorescence in the extended DNA products using phosphorimaging or fluorescence scanning. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be calculated.

Chain Termination Assay

Objective: To determine if and how cidofovir diphosphate terminates DNA chain elongation.

Methodology:

-

Primer Labeling: 5'-end label a specific DNA primer with a radioisotope (e.g., ³²P) or a fluorescent dye.

-

Primer-Template Annealing: Anneal the labeled primer to a complementary DNA template.

-

Reaction Setup: Prepare reaction mixtures as described in the inhibition assay, but with specific combinations of dNTPs and cidofovir diphosphate to observe incorporation at specific sites.

-

Time-Course Experiment: Collect aliquots from the reaction at different time points.

-

PAGE Analysis: Analyze the products on a sequencing gel to visualize the length of the extended primers. The appearance of bands corresponding to the position of cidofovir incorporation and any subsequent stalling or termination of synthesis provides evidence for its mechanism.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and molecular interactions involved in the mechanism of action of cidofovir diphosphate.

Figure 1. Cellular activation pathway of Cidofovir.

Figure 2. Action of Cidofovir Diphosphate at the viral replication fork.

Resistance Mechanisms

Resistance to cidofovir can arise through mutations in the viral DNA polymerase gene.[9] These mutations typically reduce the affinity of the polymerase for cidofovir diphosphate, thereby decreasing its inhibitory effect. Understanding these resistance mechanisms is crucial for the development of next-generation antiviral therapies.

Conclusion

Cidofovir diphosphate employs a multi-pronged attack on viral DNA replication. Through competitive inhibition of the viral DNA polymerase, incorporation into the nascent DNA chain, subsequent disruption of elongation, and inhibition of viral proofreading mechanisms, it effectively halts the propagation of a diverse range of DNA viruses. The detailed understanding of this mechanism continues to inform the development of novel antiviral strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Core Structure of Cidofovir Diphosphate Tri(triethylamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir diphosphate (B83284) tri(triethylamine) is the bioactive intracellular metabolite of the antiviral agent Cidofovir. As a nucleotide analogue, it is a potent inhibitor of viral DNA polymerases, playing a crucial role in the therapeutic efficacy of Cidofovir against a range of DNA viruses. This technical guide provides a comprehensive overview of the known structural and functional aspects of Cidofovir diphosphate and its tri(triethylamine) salt. It includes a summary of its physicochemical properties, quantitative data on its biological activity, and a detailed description of its mechanism of action through signaling pathway diagrams. While detailed crystallographic data for the tri(triethylamine) salt is not publicly available, this guide furnishes available information and outlines relevant experimental protocols for its analysis.

Chemical Structure and Physicochemical Properties

Cidofovir diphosphate is the active form of Cidofovir, generated intracellularly. The tri(triethylamine) salt is a common form for this molecule in a laboratory setting, enhancing its solubility and stability.[1]

Table 1: Physicochemical Properties of Cidofovir Diphosphate and its Tri(triethylamine) Salt

| Property | Cidofovir Diphosphate | Cidofovir Diphosphate Tri(triethylamine) |

| Molecular Formula | C₈H₁₅N₃O₉P₂ | C₂₆H₆₁N₆O₁₂P₃ |

| Molecular Weight | 359.17 g/mol | 742.72 g/mol [2] |

| Appearance | Not specified | White to off-white solid[2] |

| Purity (LCMS) | Not specified | 99.90%[2] |

| Storage Conditions | Not specified | -20°C, sealed, away from moisture[2] |

Note: Detailed crystallographic data, including bond lengths and angles for Cidofovir diphosphate tri(triethylamine), are not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of the date of this document.

Biological Activity and Mechanism of Action

Cidofovir diphosphate selectively inhibits viral DNA polymerases, acting as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP).[3] This inhibition is a key factor in its antiviral activity.

Table 2: Inhibitory Activity of Cidofovir Diphosphate Against Viral DNA Polymerases

| Virus | Enzyme | Parameter | Value (µM) |

| Human Cytomegalovirus (HCMV) | DNA Polymerase | Kᵢ | 6.6[4] |

| Herpes Simplex Virus-1 (HSV-1) | DNA Polymerase | Kᵢ | 0.86[4] |

| Herpes Simplex Virus-2 (HSV-2) | DNA Polymerase | Kᵢ | 1.4[4] |

| Vaccinia Virus | DNA Polymerase | Kₘ | 23[4] |

Intracellular Activation Pathway

Cidofovir is administered as a monophosphate prodrug and must be phosphorylated intracellularly to its active diphosphate form. This process is carried out by host cell kinases.

Mechanism of Viral DNA Polymerase Inhibition

Once formed, Cidofovir diphosphate competes with dCTP for incorporation into the elongating viral DNA strand. Its incorporation leads to a reduction in the rate of DNA synthesis and can ultimately result in chain termination.[3]

Experimental Protocols

Synthesis of Cidofovir Diphosphate Tri(triethylamine)

Representative Protocol for Nucleotide Diphosphate Synthesis and Salt Formation:

-

Activation of Cidofovir Monophosphate: Cidofovir monophosphate is activated, for example, by reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous organic solvent such as dimethylformamide (DMF) to form the phosphorimidazolide derivative.

-

Coupling with Inorganic Phosphate: The activated intermediate is then reacted with a salt of inorganic pyrophosphate, typically the bis(tributylammonium) salt, in a suitable solvent.

-

Purification: The crude product is purified by ion-exchange chromatography.

-

Conversion to Triethylammonium (B8662869) Salt: The purified Cidofovir diphosphate is converted to the tri(triethylamine) salt by passing it through an ion-exchange column in the triethylammonium form or by repeated co-evaporation with triethylammonium bicarbonate buffer. The final product is typically lyophilized to obtain a solid.

Disclaimer: This is a generalized protocol and requires optimization and validation for the specific synthesis of Cidofovir diphosphate tri(triethylamine).

Quantitative Analysis by LC-MS/MS

The following is a detailed protocol for the quantification of Cidofovir diphosphate in biological matrices, adapted from published methods.

Protocol for LC-MS/MS Quantification of Cidofovir Diphosphate:

-

Sample Preparation:

-

Tissue samples (e.g., kidney, brain, spleen) are homogenized.

-

Proteins are precipitated from the homogenate using a suitable organic solvent (e.g., methanol) containing an internal standard (e.g., ¹³C₃¹⁵N₂-Cidofovir diphosphate).[5]

-

The mixture is centrifuged, and the supernatant is collected for analysis.[5]

-

-

Chromatographic Conditions:

-

Column: A suitable anion exchange column, such as a Thermo BioBasic AX (50 × 2.1 mm, 5 µm particle size), is used for separation.[5]

-

Mobile Phase: A gradient elution with a mobile phase consisting of, for example, an aqueous buffer and an organic solvent (e.g., acetonitrile) is employed.

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode is used.

-

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for Cidofovir diphosphate and the internal standard to ensure specificity and sensitivity.[5]

-

-

Calibration and Quantification:

-

Calibration curves are generated using a series of standards with known concentrations of Cidofovir diphosphate.

-

The concentration of Cidofovir diphosphate in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[5]

-

Conclusion

Cidofovir diphosphate tri(triethylamine) is a critical molecule in the study of antiviral therapies targeting DNA viruses. This guide has summarized the available data on its structure, biological activity, and mechanism of action. While a detailed crystallographic structure remains to be elucidated, the provided information on its physicochemical properties and inhibitory constants offers valuable insights for researchers. The outlined experimental protocols for its analysis provide a foundation for further investigation into its pharmacology and therapeutic potential. Future research focused on obtaining high-resolution structural data and developing detailed synthetic and characterization protocols will be instrumental in advancing our understanding of this important antiviral agent.

References

- 1. Cidofovir diphosphate | C8H15N3O9P2 | CID 163311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. rcsb.org [rcsb.org]

- 4. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of Cidofovir Diphosphate Tri(triethylamine) Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir (B1669016), an acyclic nucleoside phosphonate (B1237965), is a potent antiviral agent effective against a broad spectrum of DNA viruses. Its therapeutic activity relies on its intracellular conversion to the active metabolite, Cidofovir diphosphate (B83284).[1][2] This diphosphate analog acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[3][4] The tri(triethylamine) salt of Cidofovir diphosphate is a form of the active metabolite that is often utilized in research settings due to its enhanced solubility in organic solvents, facilitating its use in various in vitro assays and studies.[5]

This guide details a plausible chemical synthesis route to obtain Cidofovir diphosphate tri(triethylamine) salt, starting from the commercially available Cidofovir.

Proposed Synthesis Pathway

The proposed synthesis is a two-step process:

-

Diphosphorylation of Cidofovir: The phosphonate group of Cidofovir is first activated, typically using a condensing agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), to form a reactive phosphorimidazolidate intermediate. This intermediate is then reacted with a phosphate (B84403) donor, such as tributylammonium (B8510715) pyrophosphate, to yield Cidofovir diphosphate.

-

Formation of the Tri(triethylamine) Salt: The resulting Cidofovir diphosphate is then converted to its tri(triethylamine) salt by treatment with an excess of triethylamine (B128534), followed by purification.

The overall reaction scheme is presented below:

References

- 1. Design and synthesis of fluorescent acyclic nucleoside phosphonates as potent inhibitors of bacterial adenylate cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Synthesis of Acyclic Nucleoside Phosphonate Analogs Linked with Cyclic Systems between the Phosphonate and the Base Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Process For Preparation Of Cidofovir [quickcompany.in]

- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Cidofovir Diphosphate: A Technical Guide to a Broad-Spectrum Viral DNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir (B1669016) is a potent acyclic nucleoside phosphonate (B1237965) antiviral agent with a broad spectrum of activity against numerous DNA viruses. Its efficacy lies in its active metabolite, cidofovir diphosphate (B83284), which acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, ultimately disrupting viral replication. This technical guide provides an in-depth overview of the mechanism of action of cidofovir diphosphate, a compilation of its inhibitory activity against various viral polymerases and in cell-based assays, detailed experimental protocols for its evaluation, and visual representations of its activation and inhibitory pathways.

Mechanism of Action

Cidofovir is administered as a monophosphate prodrug. Due to its phosphonate group, it bypasses the initial virus-specific phosphorylation step required by many nucleoside analogs, making it active against viruses that do not encode a thymidine (B127349) kinase or in cases of resistance due to mutations in this viral enzyme.[1] Once inside the host cell, cidofovir is phosphorylated by cellular enzymes to its active diphosphate form.[2][3]

The primary mechanism of action of cidofovir diphosphate is the inhibition of viral DNA polymerase.[2] It competitively inhibits the incorporation of the natural substrate, deoxycytidine triphosphate (dCTP), into the growing viral DNA chain.[4] Furthermore, cidofovir diphosphate itself can be incorporated into the viral DNA.[5]

The consequences of cidofovir incorporation are multifaceted:

-

Chain Elongation Slowdown: The incorporation of a single cidofovir molecule can significantly slow down the rate of subsequent nucleotide addition.[6]

-

Chain Termination: While not an obligate chain terminator, the incorporation of two consecutive cidofovir molecules effectively halts further DNA elongation by the viral polymerase.[6]

-

Resistance to Excision: The phosphonate linkage in the incorporated cidofovir renders it resistant to excision by the 3'-5' exonuclease (proofreading) activity of some viral DNA polymerases.[5][6]

This multi-pronged attack on viral DNA synthesis contributes to the potent and long-lasting antiviral effect of cidofovir.

Quantitative Data

The inhibitory activity of cidofovir and its active diphosphate metabolite has been quantified against a range of DNA viruses and their polymerases.

Table 1: Inhibition of Viral DNA Polymerases by Cidofovir Diphosphate

| Virus/Polymerase | K_i_ Value (µM) | K_m_ Value (µM) | Comments |

| Human Cytomegalovirus (HCMV) | 6.6[2] | - | Competitive inhibitor with respect to dCTP. |

| Herpes Simplex Virus-1 (HSV-1) | 0.86[2] | - | |

| Herpes Simplex Virus-2 (HSV-2) | 1.4[2] | - | |

| Vaccinia Virus | - | 3.8 ± 0.7[7] | For dCTP. |

| Human DNA Polymerase α | 51[2] | - | |

| Human DNA Polymerase β | 520[2] | - | |

| Human DNA Polymerase γ | 299[2] | - |

Table 2: In Vitro Antiviral Activity of Cidofovir

| Virus | Cell Line | IC_50_/EC_50_ Value |

| Human Cytomegalovirus (HCMV) | - | 0.1 µg/mL (IC_50_)[1] |

| Vaccinia Virus (VV) | HeLa-S3 | 30.85 ± 8.78 µM (EC_50_)[8] |

| Vaccinia Virus (IHD-J Strain) | HeLa-S3 | 18.74 ± 6.02 µM (EC_50_)[8] |

| Vaccinia Virus (IHD-W Strain) | HeLa-S3 | 20.61 ± 4.21 µM (EC_50_)[8] |

| Adenovirus 5 (recombinant) | 293A | 1.9-fold increased EC_50_ for resistant mutant[9] |

| Feline Herpesvirus-1 (FHV-1) | CRFK | 26.5 ± 9.9 µM (EC_50_) |

| Parvovirus B19 | UT7/EpoS1 | 7.45 - 41.27 µM (EC_50)[10] |

| Variola Virus | Vero | Various isolates tested[11] |

Signaling Pathways and Experimental Workflows

Diagram 1: Intracellular Activation of Cidofovir

Caption: Intracellular phosphorylation cascade of cidofovir.

Diagram 2: Mechanism of Viral DNA Polymerase Inhibition

Caption: Inhibition of viral DNA polymerase by cidofovir diphosphate.

Diagram 3: Experimental Workflow for In Vitro Antiviral Assay

Caption: General workflow for determining the in vitro antiviral activity.

Experimental Protocols

Viral DNA Polymerase Inhibition Assay

This protocol is a synthesized methodology based on descriptions in the literature for determining the inhibitory activity of cidofovir diphosphate against a purified viral DNA polymerase.[7][9]

Materials:

-

Purified viral DNA polymerase

-

Cidofovir diphosphate

-

Deoxyribonucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dCTP or [³H]dCTP)

-

Primer-template DNA substrate

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl, and BSA)

-

Stop solution (e.g., EDTA)

-

Scintillation fluid and counter or gel electrophoresis apparatus

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing the assay buffer, primer-template DNA, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.

-

Inhibitor Addition: Add varying concentrations of cidofovir diphosphate to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the polymerase (e.g., 37°C) for a defined period, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Quantification of DNA Synthesis:

-

Filter Binding Assay: Spot the reaction mixtures onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

-

Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel. Visualize and quantify the full-length and terminated products using autoradiography or phosphorimaging.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of cidofovir diphosphate. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic analysis (K_i_), perform the assay with varying concentrations of both the inhibitor and the natural substrate (dCTP) and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a common method for determining the 50% effective concentration (EC₅₀) of cidofovir against a specific virus in a cell culture system.[8]

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

Cidofovir

-

Cell culture medium (e.g., DMEM or MEM) supplemented with serum and antibiotics

-

Overlay medium (e.g., medium with carboxymethyl cellulose (B213188) or agar)

-

Staining solution (e.g., crystal violet)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates and allow them to form a confluent monolayer.

-

Drug Preparation: Prepare serial dilutions of cidofovir in the cell culture medium.

-

Virus Infection: Remove the growth medium from the cell monolayers and infect them with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Treatment: After the adsorption period, remove the viral inoculum and add the different concentrations of cidofovir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates at the optimal temperature and CO₂ conditions for viral replication until plaques are visible in the virus control wells.

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain the cell monolayer with a staining solution. Plaques will appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Determine the EC₅₀ value, the concentration of cidofovir that reduces the number of plaques by 50%.

Cidofovir Phosphorylation Assay

This protocol provides a framework for assessing the intracellular conversion of cidofovir to its active diphosphate form.

Materials:

-

Host cell line

-

Radiolabeled cidofovir (e.g., [³H]cidofovir)

-

Cell culture medium

-

Cell lysis buffer

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion-exchange)

-

Scintillation counter

Procedure:

-

Cell Treatment: Incubate the host cells with radiolabeled cidofovir for a specified period.

-

Cell Lysis: Wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents.

-

Metabolite Extraction: Extract the intracellular metabolites from the cell lysate.

-

HPLC Analysis: Separate the different phosphorylated forms of cidofovir (monophosphate and diphosphate) from the parent compound and other cellular components using HPLC.

-

Quantification: Collect the fractions corresponding to cidofovir, cidofovir monophosphate, and cidofovir diphosphate and quantify the amount of radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Determine the intracellular concentrations of cidofovir and its phosphorylated metabolites. This can be used to assess the efficiency of cidofovir activation in different cell types or under different conditions.

Conclusion

Cidofovir diphosphate is a well-established inhibitor of viral DNA polymerases with a broad spectrum of activity. Its unique mechanism of action, which includes competitive inhibition, incorporation into viral DNA, and resistance to exonuclease activity, makes it a valuable tool in antiviral research and a therapeutic option for several viral infections. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important antiviral agent.

References

- 1. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effect of incorporation of cidofovir into DNA by human cytomegalovirus DNA polymerase on DNA elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral effect of cidofovir on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IC50 values (µg/ml) for cidofovir against all variola virus isolates tested on Vero cells [farm.ucl.ac.be]

Cidofovir Diphosphate vs. Intracellular Conversion of Cidofovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cidofovir (B1669016) is a potent acyclic nucleoside phosphonate (B1237965) antiviral agent with broad-spectrum activity against a range of DNA viruses. Its efficacy is entirely dependent on its intracellular conversion to the active metabolite, cidofovir diphosphate (B83284). This technical guide provides an in-depth analysis of the intracellular metabolic pathway of cidofovir, a quantitative comparison of its active form versus its parent drug, and detailed experimental protocols for its study. The information presented is intended to support researchers and professionals in the development of novel antiviral strategies and a deeper understanding of cidofovir's mechanism of action.

The Intracellular Journey: Conversion of Cidofovir to Cidofovir Diphosphate

Cidofovir is administered as a monophosphate analog, which allows it to bypass the initial, often rate-limiting, phosphorylation step that is dependent on viral enzymes for many other nucleoside analogs.[1][2] This intrinsic characteristic grants cidofovir activity against viruses that have developed resistance to other antivirals through mutations in viral kinases. The activation of cidofovir to its pharmacologically active form, cidofovir diphosphate, is a two-step process mediated entirely by host cellular enzymes.[3]

The initial phosphorylation of cidofovir to cidofovir monophosphate is catalyzed by pyrimidine nucleoside monophosphate kinase (UMP-CMP kinase).[3] Subsequently, the second phosphorylation, converting the monophosphate to the active cidofovir diphosphate, is carried out by several cellular kinases, with pyruvate kinase , creatine kinase , and nucleoside diphosphate kinase being identified as key contributors.[3]

The active metabolite, cidofovir diphosphate, acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[4][5] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[5][6] Notably, cidofovir diphosphate exhibits a significantly higher affinity for viral DNA polymerases than for human cellular DNA polymerases, providing a basis for its selective antiviral activity.[4]

A critical aspect of cidofovir's pharmacology is the long intracellular half-life of its phosphorylated metabolites, which ranges from 24 to 87 hours.[6] This prolonged intracellular presence of the active form allows for infrequent dosing regimens.[2]

Quantitative Analysis: Cidofovir Diphosphate Levels and Antiviral Potency

The intracellular concentration of cidofovir diphosphate is a critical determinant of its antiviral efficacy. While direct administration of the diphosphate form is not feasible due to its charge and inability to cross cell membranes, strategies to enhance the intracellular delivery of cidofovir, such as the development of lipid-ester prodrugs (e.g., brincidofovir), have demonstrated a significant increase in the formation of intracellular cidofovir diphosphate.

Studies have shown that alkoxyalkyl ester prodrugs of cidofovir can result in intracellular levels of cidofovir diphosphate that are over 100 times greater than those achieved with the administration of cidofovir alone.[7] This enhanced intracellular concentration correlates with a substantial increase in antiviral potency.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Cidofovir | Human Cytomegalovirus (HCMV) | - | 0.5 - 2.8 | [5] |

| Cidofovir | Vaccinia Virus (WR strain) | HeLa-S3 | 30.85 ± 8.78 | [8] |

| Cidofovir | Vaccinia Virus (IHD-J strain) | HeLa-S3 | 18.74 ± 6.02 | [8] |

| Cidofovir | Vaccinia Virus (IHD-W strain) | HeLa-S3 | 20.61 ± 4.21 | [8] |

| Cidofovir | Parvovirus B19 | UT7/EpoS1 | 7.45 - 41.27 | [9] |

| HDP-Cidofovir (Brincidofovir) | Polyomavirus BK | WI-38 | 0.12 ± 0.04 | [10] |

| ODE-Cidofovir | Polyomavirus BK | WI-38 | - | [10] |

| OLE-Cidofovir | Polyomavirus BK | WI-38 | - | [10] |

| Cidofovir Lipid Esters | Herpes Simplex Virus (HSV) | - | as low as 0.001 | [11] |

Table 1: Comparative Antiviral Activity (EC50) of Cidofovir and its Analogs. EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. Lower values indicate higher potency.

| Parameter | Value | Reference |

| Cidofovir Plasma Half-life | 2.4 to 3.2 hours | [6] |

| Cidofovir Metabolites Intracellular Half-life | 24 to 87 hours | [6] |

Table 2: Pharmacokinetic Parameters of Cidofovir.

Experimental Protocols

Quantification of Intracellular Cidofovir and its Metabolites by HPLC

This protocol outlines a general procedure for the extraction and quantification of cidofovir and its phosphorylated metabolites from cultured cells using high-performance liquid chromatography (HPLC).

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.5 M, ice-cold

-

Potassium hydroxide (B78521) (KOH), for neutralization

-

HPLC system with a suitable reverse-phase column (e.g., C18)

-

UV detector

-

Cidofovir, cidofovir monophosphate, and cidofovir diphosphate standards

-

Mobile phase (e.g., ion-pairing reagent in a suitable buffer)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in culture plates and allow them to adhere overnight.

-

Treat cells with the desired concentration of cidofovir or control vehicle for the specified duration.

-

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a specific volume of ice-cold 0.5 M PCA to the cell monolayer to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Extraction of Nucleotides:

-

Incubate the lysate on ice for 15-30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the intracellular nucleotides, to a new pre-chilled tube.

-

-

Neutralization:

-

Neutralize the acidic extract by adding a calculated amount of KOH. The endpoint can be determined using a pH indicator or a pH meter.

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at high speed for 10 minutes at 4°C to pellet the precipitate.

-

-

HPLC Analysis:

-

Filter the neutralized supernatant through a 0.22 µm filter before injecting it into the HPLC system.

-

Separate the compounds using a reverse-phase column with an appropriate mobile phase. An ion-pairing reagent is often necessary to achieve good separation of the negatively charged phosphonates.

-

Detect the compounds using a UV detector at a wavelength where cidofovir and its metabolites absorb (e.g., around 270-280 nm).

-

Quantify the concentrations of cidofovir, cidofovir monophosphate, and cidofovir diphosphate by comparing the peak areas to a standard curve generated with known concentrations of the respective standards.

-

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a common method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Materials:

-

Confluent monolayer of susceptible host cells in culture plates

-

Virus stock of known titer

-

Cell culture medium with and without the test compound (e.g., cidofovir) at various concentrations

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

-

Staining solution (e.g., crystal violet)

-

Formalin

Procedure:

-

Cell Seeding:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

-

Virus Infection:

-

Aspirate the culture medium from the confluent cell monolayers.

-

Infect the cells with a standardized amount of virus (multiplicity of infection, MOI) for a defined period (e.g., 1-2 hours) to allow for viral adsorption.

-

-

Compound Treatment:

-

After the adsorption period, remove the virus inoculum.

-

Add fresh culture medium containing serial dilutions of the test compound (or a control) to the wells.

-

-

Plaque Development:

-

Incubate the plates at the optimal temperature for viral replication.

-

After a suitable incubation period (when plaques are visible in the control wells), aspirate the medium and add an overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Continue incubation until distinct plaques are formed.

-

-

Plaque Visualization and Counting:

-

Fix the cells with formalin.

-

Stain the cells with a staining solution like crystal violet. The viable cells will be stained, while the areas of cell death due to viral lysis (plaques) will remain clear.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalrph.com [globalrph.com]

- 5. Cidofovir Injection, USP Rx onlyFOR INTRAVENOUS INFUSION ONLY.NOT FOR INTRAOCULAR INJECTION. [dailymed.nlm.nih.gov]

- 6. assets.contenthub.wolterskluwer.com [assets.contenthub.wolterskluwer.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral effect of cidofovir on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a Broad-Spectrum Antiviral: A Technical Guide to the Discovery and Development of Cidofovir Analogs

For Researchers, Scientists, and Drug Development Professionals

Cidofovir (B1669016), an acyclic nucleoside phosphonate (B1237965), stands as a potent broad-spectrum antiviral agent against a wide array of double-stranded DNA (dsDNA) viruses.[1][2][3][4][5] Its clinical utility, however, is hampered by poor oral bioavailability and significant nephrotoxicity, necessitating intravenous administration.[6][7][8] These limitations have spurred extensive research into the development of Cidofovir analogs, primarily through a prodrug strategy, to enhance its therapeutic profile. This guide provides an in-depth technical overview of the discovery, development, and evaluation of these next-generation antiviral candidates.

The Prodrug Approach: Unmasking the Potential of Cidofovir

The core challenge with Cidofovir lies in the negatively charged phosphonate group, which restricts its passage across cell membranes.[6] The predominant strategy to overcome this is to mask this charge with a lipophilic moiety, creating a prodrug that can more readily enter cells.[7] Once inside the cell, this lipophilic group is cleaved by cellular enzymes, releasing the active Cidofovir to be phosphorylated to its active diphosphate (B83284) form.[6][9][10]

Key Analogs and Their Antiviral Prowess

The most successful and widely studied Cidofovir analogs are the alkoxyalkyl esters. These compounds attach a lipid tail to the phosphonate group, dramatically increasing cellular uptake and oral bioavailability.[6][11][12][13]

Brincidofovir (CMX001) , the hexadecyloxypropyl ester of Cidofovir (HDP-CDV), is the most prominent analog in this class.[13][14][15] It has demonstrated significantly enhanced in vitro activity against a multitude of dsDNA viruses compared to its parent compound.[11][12][13][16] Other noteworthy alkoxyalkyl esters include octadecyloxyethyl-cidofovir (ODE-CDV).[11][16]

The antiviral spectrum of these analogs is extensive, showing potent activity against:

-

Poxviruses: including variola (smallpox), vaccinia, cowpox, and monkeypox.[4][11][12][13][17]

-

Herpesviruses: such as cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV).[11][12][16]

Recent research has also explored other prodrug strategies, such as disulfide-incorporated lipid conjugates, to further refine the delivery and release of Cidofovir.[6]

Quantitative Antiviral Activity

The enhanced efficacy of Cidofovir analogs is evident in their in vitro antiviral activity. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) for key analogs against various viruses.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Cidofovir | Human Cytomegalovirus (HCMV) | MRC-5 | 0.3 - 1.7 | >100 | >59-333 | [11] |

| HDP-CDV (Brincidofovir) | Human Cytomegalovirus (HCMV) | MRC-5 | 0.004 - 0.01 | 1.5 - 5.0 | 150 - 1250 | [11] |

| ODE-CDV | Human Cytomegalovirus (HCMV) | MRC-5 | 0.005 - 0.01 | 1.0 - 4.0 | 100 - 800 | [11] |

| Cidofovir | Vaccinia Virus | MRC-5 | 20 - 40 | >100 | >2.5-5 | [11] |

| HDP-CDV (Brincidofovir) | Vaccinia Virus | MRC-5 | 0.01 - 0.05 | 1.5 - 5.0 | 30 - 500 | [11] |

| ODE-CDV | Vaccinia Virus | MRC-5 | 0.02 - 0.08 | 1.0 - 4.0 | 12.5 - 200 | [11] |

| Cidofovir | Cowpox Virus | MRC-5 | 5 - 15 | >100 | >6.7-20 | [11] |

| HDP-CDV (Brincidofovir) | Cowpox Virus | MRC-5 | 0.008 - 0.03 | 1.5 - 5.0 | 50 - 625 | [11] |

| ODE-CDV | Cowpox Virus | MRC-5 | 0.01 - 0.04 | 1.0 - 4.0 | 25 - 400 | [11] |

| Cidofovir | BK Polyomavirus (BKV) | RPTEC | 0.34 | >100 | >294 | [20] |

| HDP-CDV (Brincidofovir) | BK Polyomavirus (BKV) | RPTEC | 0.0008 | 0.47 | 588 | [20] |

| ODE-CDV | BK Polyomavirus (BKV) | RPTEC | 0.0003 | 0.16 | 533 | [20] |

| Cidofovir | JC Polyomavirus (JCV) | PDA | - | 184.6 | - | [22] |

| CMX001 (Brincidofovir) | JC Polyomavirus (JCV) | PDA | 0.00555 | 184.6 | 33.3 | [22] |

Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

Mechanism of Action: A Stepwise Activation

The antiviral activity of Cidofovir and its analogs is dependent on intracellular conversion to the active metabolite, Cidofovir diphosphate (CDV-PP).[6][9][10]

-

Cellular Uptake: The lipophilic prodrug (e.g., Brincidofovir) readily crosses the cell membrane.

-

Prodrug Cleavage: Intracellular phospholipases cleave the alkoxyalkyl ester bond, releasing Cidofovir.[9]

-

Phosphorylation: Cellular kinases then sequentially phosphorylate Cidofovir, first to Cidofovir monophosphate and then to the active Cidofovir diphosphate (CDV-PP).[9][10]

-

Inhibition of Viral DNA Polymerase: CDV-PP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, dCTP.[10][23] Its incorporation into the growing viral DNA chain leads to chain termination and halts viral replication.[6][10]

Caption: Intracellular activation pathway of Cidofovir analogs.

Experimental Protocols

The evaluation of novel Cidofovir analogs follows a standardized workflow involving synthesis, in vitro antiviral assays, and cytotoxicity assessments.

Synthesis of Alkoxyalkyl Ester Analogs

A common synthetic route for preparing alkoxyalkyl esters of Cidofovir involves a Mitsunobu reaction.[24][25]

General Protocol:

-

Cyclization of Cidofovir: Cidofovir is first cyclized, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to protect the hydroxyl group and form cyclic Cidofovir.

-

Mitsunobu Reaction: The cyclic Cidofovir is then reacted with the desired alkoxyalkanol (e.g., 3-hexadecyloxy-1-propanol) in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD). This step couples the lipid tail to the phosphonate group.

-

Hydrolysis: The resulting cyclic ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to open the ring and yield the final alkoxyalkyl ester of Cidofovir.

-

Purification: The final product is purified using standard techniques such as column chromatography.

In Vitro Antiviral Assays

Plaque Reduction Assay: This assay is a gold standard for determining the concentration of an antiviral that inhibits viral replication by 50% (EC50).

Methodology:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., MRC-5 human lung fibroblasts) is grown in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a known amount of virus for a set period to allow for viral adsorption.

-

Compound Addition: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) mixed with serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

-

Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of plaques in each well is counted, and the EC50 value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to untreated controls.

Cytotoxicity Assays

WST-1 or MTT Assay: These colorimetric assays measure cell viability and are used to determine the 50% cytotoxic concentration (CC50) of a compound.

Methodology:

-

Cell Seeding: Host cells are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Addition: The cells are treated with serial dilutions of the test compound and incubated for the same duration as the antiviral assay.

-

Reagent Addition: The WST-1 or MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt in the reagent to a colored formazan (B1609692) product.

-

Incubation: The plates are incubated to allow for color development.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Caption: Generalized workflow for the evaluation of Cidofovir analogs.

Clinical Development Snapshot: The Case of Brincidofovir

Brincidofovir (CMX001) has been the subject of numerous clinical trials for various indications.[26] It has been investigated for the prevention and treatment of infections caused by CMV, adenovirus, and for its potential as a medical countermeasure against smallpox.[13][27][28][29] While it has shown promise in many studies, some late-stage clinical trials have faced challenges. For instance, a Phase III trial for the prevention of CMV infection in stem cell transplant patients failed to meet its primary endpoint.[26][29] Despite these setbacks, the development of Brincidofovir has provided invaluable insights into the clinical application of lipid-conjugated nucleotide analogs.

Conclusion

The development of Cidofovir analogs, particularly through the alkoxyalkyl ester prodrug strategy, represents a significant advancement in antiviral therapy. By overcoming the pharmacokinetic limitations of the parent drug, these analogs have demonstrated a remarkable increase in potency and a broad spectrum of activity against clinically important dsDNA viruses. The journey of Brincidofovir through clinical trials underscores both the potential and the challenges of translating these potent in vitro candidates into approved therapies. Continued research into novel prodrug designs and a deeper understanding of their interaction with host cell metabolism will be crucial in developing the next generation of safe and effective antiviral agents based on the Cidofovir scaffold.

References

- 1. Acyclic nucleoside phosphonates: a key class of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. upload.medbullets.com [upload.medbullets.com]

- 3. Acyclic nucleoside phosphonates: a key class of antiviral drugs | Semantic Scholar [semanticscholar.org]

- 4. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Cidofovir Activity against Poxvirus Infections | Semantic Scholar [semanticscholar.org]

- 6. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grantome.com [grantome.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of CMX001 for the Treatment of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral evaluation of alkoxyalkyl-phosphate conjugates of cidofovir and adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, metabolic stability and antiviral evaluation of various alkoxyalkyl esters of cidofovir and 9-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New prodrugs of Adefovir and Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cidofovir in the therapy and short-term prophylaxis of poxvirus infections. | Read by QxMD [read.qxmd.com]

- 18. Anti-Viral Drugs for Human Adenoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. aac.asm.org [aac.asm.org]

- 23. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Brincidofovir - Wikipedia [en.wikipedia.org]

- 27. globalbiodefense.com [globalbiodefense.com]

- 28. Development of CMX001 (Brincidofovir) for the treatment of serious diseases or conditions caused by dsDNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core of Antiviral Action: A Technical Guide to Cidofovir Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cidofovir (B1669016) diphosphate (B83284), the active antiviral metabolite of the nucleotide analog Cidofovir. We delve into its chemical identity, mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this potent inhibitor of viral DNA synthesis.

Chemical Identity: Cidofovir Diphosphate Tri(triethylamine)

| Chemical Name | Diphosphoric acid, monoanhydride with [[(1S)-2-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)ethoxy]methyl]phosphonic acid (tritriethylamine) |

| Molecular Formula | C26H61N6O12P3 |

| Molecular Weight | 742.72 g/mol |

| Appearance | White to off-white solid[1] |

| Storage | -20°C, sealed storage, away from moisture[1] |

| PubChem CID | 165412657[2] |

Mechanism of Action: Inhibition of Viral DNA Polymerase

Cidofovir exerts its antiviral activity after being converted to its active diphosphate form by cellular enzymes. Cidofovir diphosphate then acts as a potent and selective inhibitor of viral DNA polymerases.[3][4] Its mechanism involves a dual action:

-

Competitive Inhibition: Cidofovir diphosphate mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competitively inhibits its incorporation into the growing viral DNA chain.[5]

-

Chain Termination: After incorporation into the viral DNA, Cidofovir diphosphate can act as a chain terminator. While a single incorporation may only slow down DNA synthesis, the incorporation of two consecutive molecules of Cidofovir diphosphate can completely halt DNA elongation.[4]

This selective inhibition is crucial to its therapeutic effect, as it has a significantly lower affinity for human DNA polymerases.[4]

Quantitative Data

The following tables summarize key quantitative data for Cidofovir diphosphate, highlighting its potency and selectivity.

Table 1: Inhibitory Activity against Viral and Human DNA Polymerases

| Enzyme | Virus/Organism | Ki Value (μM) |

| DNA Polymerase | Human Cytomegalovirus (HCMV) | 6.6[3][6] |

| DNA Polymerase | Herpes Simplex Virus-1 (HSV-1) | 0.86[3][6] |

| DNA Polymerase | Herpes Simplex Virus-2 (HSV-2) | 1.4[3][6] |

| DNA Polymerase α | Human | 51[4][6] |

| DNA Polymerase β | Human | 520[4][6] |

| DNA Polymerase γ | Human | 300[4] |

Table 2: Pharmacokinetic Parameters of Cidofovir and its Metabolites

| Parameter | Value | Species/Conditions |

| Cidofovir Half-life (plasma) | 2.4 to 3.2 hours | Human[5] |

| Cidofovir Diphosphate Intracellular Half-life | 24 to 65 hours | Human[5] |

| Cidofovir Diphosphate Intracellular Half-life | 17 hours | In vitro[7] |

| Cidofovir Clearance (renal) | 211 ± 16.6 ml/hr/kg | Monkeys[8] |

| Cidofovir Oral Bioavailability | 21.8 ± 9.44% | Monkeys[8] |

| Cidofovir Subcutaneous Bioavailability | 98.5 ± 15.8% | Monkeys[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols related to the study of Cidofovir diphosphate.

Protocol 1: Quantification of Cidofovir Diphosphate in Tissue Homogenates by LC-MS/MS

This method allows for the precise measurement of Cidofovir diphosphate concentrations in biological samples.[9]

-

Sample Preparation:

-

Tissue samples (e.g., kidney, brain, spleen) are homogenized.

-

Proteins are precipitated from the homogenate to extract Cidofovir diphosphate and an internal standard (e.g., ¹³C₃¹⁵N₂-CDV-PP).

-

-

Chromatographic Separation:

-

The extracted sample is injected into a liquid chromatography system.

-

Anion exchange chromatography is employed for the separation of Cidofovir diphosphate, typically using a column like a Thermo BioBasic AX (50 × 2.1 mm, 5 μm particle size).[9]

-

-

Mass Spectrometric Detection:

-

The separated analyte is introduced into a triple quadrupole mass spectrometer.

-

Detection is achieved using electrospray ionization (ESI) in the positive ion mode.[9]

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for Cidofovir diphosphate and the internal standard to ensure specificity and sensitivity.

-

Protocol 2: Viral DNA Polymerase Inhibition Assay

This assay is used to determine the inhibitory activity (e.g., Ki value) of Cidofovir diphosphate against a specific viral DNA polymerase.[10][11]

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared containing the purified viral DNA polymerase, a synthetic DNA primer-template, the four deoxyribonucleotide triphosphates (dNTPs, including dCTP), and varying concentrations of Cidofovir diphosphate.

-

-

Reaction Initiation and Incubation:

-

The reaction is initiated by the addition of the enzyme or dNTPs.

-

The mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for DNA synthesis.

-

-

Analysis of DNA Products:

-

The reaction is stopped, and the DNA products are separated by size using techniques like gel electrophoresis.

-

The amount of DNA synthesis is quantified (e.g., by using radiolabeled dNTPs or fluorescently labeled primers).

-

-

Data Analysis:

-

The rate of DNA synthesis at different concentrations of Cidofovir diphosphate and the natural substrate (dCTP) is measured.

-

Kinetic parameters, such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki), are calculated to determine the potency and mechanism of inhibition.[10]

-

Visualizations

The following diagrams illustrate the mechanism of action of Cidofovir diphosphate and a typical experimental workflow for its quantification.

Caption: Mechanism of action of Cidofovir diphosphate.

Caption: Experimental workflow for LC-MS/MS quantification.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Cidofovir diphosphate tri(triethylamine) | C26H61N6O12P3 | CID 165412657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cidofovir Activity against Poxvirus Infections [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of cidofovir in monkeys. Evidence for a prolonged elimination phase representing phosphorylated drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A quantitative LC-MS/MS method for the determination of tissue brincidofovir and cidofovir diphosphate in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cidofovir Diphosphate Tri(triethylamine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for Cidofovir diphosphate (B83284) tri(triethylamine). This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug development and related fields.

Quantitative Data Summary

The molecular weights of Cidofovir diphosphate and its tri(triethylamine) salt are summarized in the table below. The salt formation with triethylamine (B128534) is often employed to increase solubility and stability for research purposes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Citation(s) |

| Cidofovir diphosphate | C₈H₁₅N₃O₉P₂ | 359.17 | [1][2] |

| Triethylamine | C₆H₁₅N | 101.19 | [3][4] |

| Cidofovir diphosphate tri(triethylamine) | C₂₆H₅₀N₆O₉P₂ | 663.74 |

Note: The molecular weight of the tri(triethylamine) salt was calculated by adding the molecular weight of Cidofovir diphosphate to three times the molecular weight of triethylamine.

Mechanism of Action: Inhibition of Viral DNA Synthesis

Cidofovir is a nucleotide analogue that exhibits broad-spectrum antiviral activity. Its therapeutic effect is mediated by its active intracellular metabolite, Cidofovir diphosphate. The mechanism of action involves several key steps that ultimately disrupt viral replication.

-

Intracellular Conversion: Cidofovir enters the host cell and is phosphorylated to its active diphosphate form by cellular enzymes. This bypasses the need for viral-specific kinases, which is a common mechanism of resistance to other antiviral nucleoside analogues.

-

Competitive Inhibition: Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases.[1][3] It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for incorporation into the elongating viral DNA strand.

-

DNA Chain Termination: Upon incorporation into the viral DNA, Cidofovir diphosphate disrupts further chain elongation. This leads to premature termination of DNA synthesis, thereby halting viral replication.[1][4]

The signaling pathway illustrating the mechanism of action of Cidofovir is depicted in the diagram below.

Experimental Protocols

This section details key experimental methodologies relevant to the study of Cidofovir diphosphate.

While a specific protocol for the tri(triethylamine) salt is proprietary, the synthesis of Cidofovir analogues generally involves phosphonylation and coupling reactions. The following is a generalized procedure based on the synthesis of related compounds.[2]

Objective: To synthesize a Cidofovir analogue through the coupling of a protected cytosine derivative with a phosphonate (B1237965) side chain.

Materials:

-

(S)-1-(3-hydroxy-2-phosphonomethoxypropyl)cytosine (Cidofovir free acid)

-

Protecting group reagents (e.g., dimethoxytrityl chloride)

-

Coupling agents

-

Triethylamine

-

Appropriate solvents (e.g., pyridine, DMSO)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of the Hydroxyl Group: The primary hydroxyl group of the Cidofovir free acid is protected to ensure selective reaction at the phosphonate group.

-

Activation of the Phosphonate: The phosphonate group is activated to facilitate coupling with other molecules.

-

Coupling Reaction: The activated phosphonate is reacted with the desired moiety. Triethylamine is often used as a base in these reactions.

-

Deprotection: The protecting group is removed to yield the final product.

-

Purification: The crude product is purified using techniques such as silica gel column chromatography to obtain the compound of high purity.

An illustrative workflow for the synthesis is provided below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis and Antiviral Evaluation of Alkoxyalkyl Phosphate Conjugates of Cidofovir and Adefovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. mdpi.com [mdpi.com]

Technical Guide: Chemical Properties of Cidofovir Diphosphate Tri(triethylamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of Cidofovir (B1669016) diphosphate (B83284) tri(triethylamine). Cidofovir diphosphate is the active intracellular metabolite of the antiviral drug cidofovir. The tri(triethylamine) salt form is often utilized in research settings. This document summarizes available data on its chemical structure, physical properties, and biological activity. It also outlines general experimental protocols for the analysis of related compounds and describes the established mechanism of action of cidofovir diphosphate. Due to the limited availability of public data for this specific salt, this guide also highlights areas where information is currently unavailable.

Introduction

Cidofovir is a potent acyclic nucleoside phosphonate (B1237965) antiviral agent effective against a broad spectrum of DNA viruses.[1] Its clinical utility, however, is often associated with nephrotoxicity.[2] In vivo, cidofovir is converted by cellular enzymes to its active form, cidofovir diphosphate.[3] This active metabolite functions as a competitive inhibitor of viral DNA polymerases, leading to the termination of viral DNA chain elongation.[2][4] The tri(triethylamine) salt of cidofovir diphosphate is a form of this active metabolite used for research purposes, offering potential advantages in terms of solubility and handling in non-aqueous environments. This guide focuses specifically on the chemical properties and available technical data for the tri(triethylamine) salt of cidofovir diphosphate.

Chemical and Physical Properties

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | Diphosphoric acid, monoanhydride with [[(1S)-2-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxy methyl)ethoxy]methyl]phosphonic acid (triethylamine) | MedChemExpress |

| Molecular Formula | C₂₆H₆₁N₆O₁₂P₃ | MedChemExpress |

| Molecular Weight | 742.72 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Storage Conditions | -20°C, sealed storage, away from moisture | MedChemExpress |

Table 2: Physicochemical Data

| Property | Value | Remarks |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | General literature suggests triethylammonium (B8662869) salts of nucleotides exhibit improved solubility in organic solvents compared to their free acid or metal salt forms.[5] |

| Stability | Data not available | Store at -20°C to ensure stability. General stability of cidofovir solutions has been studied, but specific data for the diphosphate tri(triethylamine) salt is lacking.[1] |

Biological Activity

Cidofovir diphosphate is the biologically active form of cidofovir. It acts as a selective inhibitor of viral DNA polymerases.[3] The diphosphate moiety mimics the natural substrate, deoxycytidine triphosphate (dCTP), and is incorporated into the growing viral DNA chain.[2] This incorporation leads to the termination of DNA chain elongation, thus inhibiting viral replication.[4] The affinity of cidofovir diphosphate for viral DNA polymerase is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity.[6]

Signaling and Experimental Workflow Diagrams

Mechanism of Action of Cidofovir Diphosphate

The following diagram illustrates the intracellular conversion of cidofovir to its active diphosphate form and its subsequent mechanism of action in inhibiting viral DNA replication.

Caption: Intracellular activation of Cidofovir and inhibition of viral DNA polymerase.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of Cidofovir diphosphate tri(triethylamine) are not widely published. The following sections provide generalized methodologies based on standard practices for analogous compounds.

Synthesis and Purification

A specific protocol for the synthesis of Cidofovir diphosphate tri(triethylamine) is not available in the reviewed literature. However, the general synthesis of nucleoside diphosphates often involves the phosphorylation of the corresponding nucleoside monophosphate. The triethylammonium salt can then be prepared by purification using an ion-exchange resin in the triethylammonium form or by titration with triethylamine.

A generalized procedure for the conversion of a nucleoside diphosphate to its triethylammonium salt is as follows:

-

The nucleoside diphosphate, if in a different salt form (e.g., sodium salt), is dissolved in an aqueous solution.

-

The solution is passed through a column of a strong cation-exchange resin (e.g., Dowex 50W-X8) that has been pre-equilibrated with a triethylammonium bicarbonate buffer.

-

The fractions containing the nucleoside diphosphate are collected.

-

The collected fractions are lyophilized to yield the triethylammonium salt of the nucleoside diphosphate.

-

The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity assessment of Cidofovir diphosphate tri(triethylamine).

-

Column: A C18 stationary phase is commonly used for the separation of nucleotides.

-

Mobile Phase: A gradient elution with a buffer such as triethylammonium bicarbonate or ammonium (B1175870) acetate (B1210297) and an organic modifier like acetonitrile (B52724) is typically effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cytosine base (around 270-280 nm) is suitable.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is well-suited for the analysis of phosphorylated nucleotides. The expected mass-to-charge ratio for the cidofovir diphosphate anion should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy are essential for the structural confirmation of Cidofovir diphosphate tri(triethylamine).

-

¹H NMR: Will show signals corresponding to the protons of the cidofovir moiety and the ethyl groups of the triethylammonium counterions.

-

³¹P NMR: Will display signals characteristic of the diphosphate group.

-

¹³C NMR: Will provide information on the carbon skeleton of the molecule.

Conclusion

Cidofovir diphosphate tri(triethylamine) is a crucial research tool for studying the mechanism of action of cidofovir. While basic chemical information is available from commercial sources, a comprehensive public dataset of its physicochemical properties and detailed synthetic and analytical protocols is lacking. The information provided in this guide summarizes the current state of knowledge and offers generalized experimental approaches for its handling and analysis. Further research is warranted to fully characterize this important molecule and facilitate its broader use in antiviral drug development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. What is the mechanism of Brincidofovir? [synapse.patsnap.com]

- 5. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Pivotal Role of Triethylamine Salt Formation in Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, optimizing the physicochemical properties of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and commercial viability. For acidic drug candidates, which often exhibit poor aqueous solubility and consequently limited bioavailability, salt formation with a suitable base is a widely employed and highly effective strategy. Among the various organic bases utilized, triethylamine (B128534) (TEA) has emerged as a versatile and valuable counterion. This technical guide provides an in-depth exploration of the role of the triethylamine salt form in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their quest for developing safe and effective medicines.

Enhancing Physicochemical and Biopharmaceutical Properties

The primary impetus for forming a triethylamine salt of an acidic drug is to favorably alter its physical and biological characteristics. The proton transfer from the acidic API to the basic triethylamine results in the formation of an ion pair, which can significantly impact solubility, dissolution rate, stability, and bioavailability.

Solubility and Dissolution Rate Enhancement

Triethylamine salts of acidic drugs typically exhibit a marked increase in aqueous solubility compared to the parent free acid. This is attributed to the ionic nature of the salt, which readily dissociates in aqueous media. The improved solubility, in turn, leads to a faster dissolution rate, a critical factor for oral absorption.

Table 1: Quantitative Impact of Triethylamine and Related Amine Salts on Drug Solubility

| Drug | Counterion | Fold Increase in Aqueous Solubility | Reference |

| Naringenin | Triethylamine | 20 | [1] |

| Furosemide | Triethanolamine | 91 | [2] |